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Compound of Interest

Compound Name: 3-Chloro-4-(isopentyloxy)aniline

Cat. No.: B3143311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloro-4-(isopentyloxy)aniline is a substituted aniline derivative of interest in medicinal

chemistry and materials science. Its structural features, including the chloro, amino, and

isopentyloxy groups, contribute to a unique set of physicochemical properties that influence its

reactivity, bioavailability, and potential applications. This technical guide provides a

comprehensive overview of the known and predicted physical properties of 3-Chloro-4-
(isopentyloxy)aniline, alongside experimental protocols for its synthesis and characterization,

to support further research and development.

Core Physical Properties
While experimentally determined data for 3-Chloro-4-(isopentyloxy)aniline is limited in

publicly available literature, predicted values provide a valuable starting point for experimental

design.

Table 1: Predicted Physicochemical Properties of 3-Chloro-4-(isopentyloxy)aniline
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Property Predicted Value Data Source

Boiling Point 321.9 ± 22.0 °C ChemicalBook

Density 1.101 ± 0.06 g/cm³ ChemicalBook

pKa 4.17 ± 0.10 ChemicalBook

Comparative Experimental Data from Structurally
Similar Compounds
To provide a practical reference for researchers, the following table summarizes experimentally

determined physical properties of structurally related chloro-alkoxy anilines. These compounds

share key structural motifs with 3-Chloro-4-(isopentyloxy)aniline and can offer insights into

its expected behavior.

Table 2: Experimental Physical Properties of Structurally Similar Anilines

Compound Melting Point (°C) Boiling Point (°C) Source

3-Chloro-4-

methoxyaniline
50-55 - Sigma-Aldrich

3-Chloro-4-

fluoroaniline
42-44 227-228 Sigma-Aldrich

3-Chloro-4-(4'-

chlorophenoxy)amino

benzene

74-75 - PMC - NIH[1]

3-Chloroaniline -11 - -9 230-231 ChemicalBook[2]

Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and

characterization of 3-Chloro-4-(isopentyloxy)aniline, based on established methods for

similar compounds.
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Synthesis of 3-Chloro-4-(alkoxy)anilines
A common route for the synthesis of 3-chloro-4-(alkoxy)anilines involves a two-step process:

etherification of a nitrophenol followed by reduction of the nitro group. A representative

procedure is adapted from the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.[3][4]

Step 1: Etherification of 2-Chloro-4-nitrophenol

To a reaction vessel, add 2-chloro-4-nitrophenol, a suitable solvent (e.g., DMF), and a base

(e.g., potassium carbonate).

While stirring, add the desired alkyl halide (in this case, 1-bromo-3-methylbutane or isopentyl

bromide) dropwise at room temperature.

After the addition is complete, continue stirring the reaction mixture for several hours at room

temperature or with gentle heating.

Monitor the reaction progress using an appropriate technique (e.g., TLC).

Upon completion, quench the reaction by adding water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude 1-chloro-4-(isopentyloxy)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

Dissolve the crude 1-chloro-4-(isopentyloxy)-2-nitrobenzene in a suitable solvent system

(e.g., a mixture of ethanol and water).

Add a reducing agent, such as iron powder and ammonium chloride, to the solution.

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature and filter to remove

solid byproducts.
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Concentrate the filtrate to remove the solvent.

Extract the residue with an organic solvent (e.g., dichloromethane).

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude 3-Chloro-4-(isopentyloxy)aniline.

Purify the product by a suitable method, such as column chromatography.

Characterization Protocols
Melting Point Determination:

The melting point of the purified product can be determined using a standard melting point

apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated

slowly. The temperature range over which the substance melts is recorded.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

The chemical shifts, coupling constants, and integration of the signals will confirm the

molecular structure. For a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, the

following ¹H NMR data was reported (400MHz, DMSO-d₆): δ 7.39-7.46 (m, 1H), 7.24-7.26

(m, 2H), 7.12-7.17 (m, 1H), 6.91 (d, J=8Hz, 1H), 6.46 (dd, J₁=8Hz, J₂=4Hz, 1H), 5.03 (s,

1H), 4.95 (s, 2H).[3]

Infrared (IR) Spectroscopy:

Obtain the IR spectrum of the purified compound using an FT-IR spectrometer.

The presence of characteristic absorption bands for the N-H stretches of the primary

amine (typically in the range of 3300-3500 cm⁻¹), C-O ether linkage, and aromatic C-H
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and C=C bonds will help to confirm the functional groups present in the molecule. For the

related 3-chloro-4-(4′-chlorophenoxy)aminobenzene, characteristic IR peaks were

observed at 3400, 3310–3290, and 3180 cm⁻¹ for the primary amine N-H stretching.[1]

Mass Spectrometry (MS):

Analyze the purified compound using a mass spectrometer to determine its molecular

weight.

The mass-to-charge ratio (m/z) of the molecular ion peak should correspond to the

calculated molecular weight of 3-Chloro-4-(isopentyloxy)aniline.

Visualizations
The following diagram illustrates a generalized workflow for the synthesis of 3-chloro-4-

(alkoxy)anilines, a class of compounds to which 3-Chloro-4-(isopentyloxy)aniline belongs.

Starting Materials
(2-Chloro-4-nitrophenol,

Isopentyl bromide)

Etherification
(Base, Solvent)

Intermediate
(1-Chloro-4-(isopentyloxy)-2-nitrobenzene)

Nitro Group Reduction
(Reducing Agent, Solvent)

Purification
(Chromatography)

Final Product
(3-Chloro-4-(isopentyloxy)aniline)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 3-Chloro-4-(isopentyloxy)aniline.

Conclusion
This technical guide provides a foundational understanding of the physical properties of 3-
Chloro-4-(isopentyloxy)aniline, leveraging both predicted data and experimental findings

from closely related analogs. The detailed experimental protocols for synthesis and

characterization offer a practical starting point for researchers. As more experimental data for

3-Chloro-4-(isopentyloxy)aniline becomes available, this guide can be further refined to

provide an even more accurate and comprehensive resource for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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